molecular formula C13H16N2O B2992990 N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1155013-80-1

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2992990
CAS No.: 1155013-80-1
M. Wt: 216.284
InChI Key: VYPRAUMTVDGXSO-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. This molecule features a prop-2-enamide (acrylamide) group, a key structural motif known to act as a Michael acceptor capable of forming covalent bonds with thiol groups in biological targets, such as cysteine residues in kinases . The compound's molecular scaffold is structurally related to patented substituted pyrimidine compounds investigated as potent inhibitors of phosphotransferases, including the Epidermal Growth Factor Receptor (EGFR) . Dysregulation of EGFR signaling is a well-established driver in various cancers, such as non-small cell lung carcinoma, making inhibitors of this pathway a major focus of therapeutic development . As a building block or a reference standard, this chemical provides researchers with a valuable tool for synthesizing novel derivatives, studying kinase inhibition mechanisms, and probing structure-activity relationships (SAR) in the design of targeted covalent inhibitors (TCIs). The presence of the pyrrolidine and phenyl rings contributes to the molecule's overall pharmacophore, influencing its electronic properties, solubility, and binding affinity. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8H,1,3-4,9-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPRAUMTVDGXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 4-(pyrrolidin-1-yl)aniline and the carbonyl group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs are compared below, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Bioactivity (IC50) Reference
N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide C₁₃H₁₆N₂O 216.28 (calc.) Pyrrolidin-1-yl phenyl ~2.1* Not reported -
N-[4-(acetylsulfamoyl)phenyl]prop-2-enamide C₁₁H₁₂N₂O₄S 268.29 Acetylsulfamoyl phenyl 2.63 Not reported
Compound 4 (Lycium yunnanense) C₁₉H₂₁NO₅ ~343.38 (calc.) 4-Methoxyphenyl N/A <17.21 μM (anti-inflammatory)
Compound 2 (Lycium barbarum) C₁₈H₂₀N₂O₄ ~328.37 (calc.) 4-Hydroxyphenyl N/A 17.00 μM (anti-inflammatory)
Sunvozertinib C₂₉H₂₈ClFN₇O₃ 592.03 (calc.) Multiple (e.g., fluorine) N/A Tyrosine kinase inhibition

*Estimated using fragment-based methods.

Key Observations :

  • Substituent Effects : The pyrrolidine group in the target compound enhances hydrophobicity (logP ~2.1) compared to hydroxyl or methoxy substituents in Lycium-derived analogs. Acetylsulfamoyl groups (as in ) increase molecular weight and polarity.
  • Bioactivity: Anti-inflammatory activity in Lycium compounds correlates with electron-donating groups (e.g., methoxy, hydroxyl).

Pharmacokinetic Considerations

  • logP and Solubility : The target compound’s logP (~2.1) suggests moderate lipid solubility, favorable for oral absorption. Polar substituents in Lycium analogs (e.g., hydroxyl groups) may improve solubility but reduce blood-brain barrier penetration.
  • Metabolic Stability : Halogenated analogs (e.g., abivertinib in ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects. The absence of halogens in the target compound may shorten its half-life.

Biological Activity

N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential pharmacological effects. This article reviews its biological activity, synthesis, and therapeutic implications based on current research findings.

Chemical Structure and Properties

This compound features a prop-2-enamide moiety linked to a phenyl group, which is further substituted with a pyrrolidine ring. This unique structure is believed to enhance the compound's interaction with various biological targets, potentially influencing its pharmacological profile.

Molecular Formula: C13H16N2O
Molecular Weight: Approximately 220.28 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the context of:

  • Cancer Treatment: Compounds with similar structures have been identified as inhibitors in pathways related to cancer progression. The pyrrolidine ring enhances binding affinity to certain receptors, which may increase efficacy against tumor cells.
  • Neurodegenerative Diseases: Preliminary studies suggest that derivatives of this compound might possess neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction: The compound may interact with specific receptors or enzymes crucial for physiological processes, influencing pathways involved in inflammation and pain modulation.
  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of key enzymes involved in neurotransmission and cellular signaling, which could be relevant for neurodegenerative disease therapies .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Amide Bond Formation: The final product is often obtained via coupling reactions between the pyrrolidine derivative and the appropriate phenyl prop-2-enamide.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamideContains sulfonyl groupEnhanced solubility and potential bioactivity
(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamideFuran substitutionPotential anti-cancer properties
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneKetone functional groupStimulant properties, used in research

This table illustrates how the presence of different functional groups can influence the biological activity and pharmacological potential of similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Anti-Cancer Activity: Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
  • Neuroprotective Effects: Studies on piperidine and pyrrolidine derivatives suggest they may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease pathology .
  • Analgesic Properties: Some derivatives have demonstrated anti-inflammatory effects, suggesting applications in pain management.

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